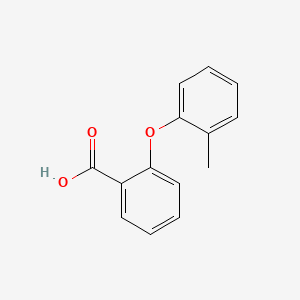

2-(2-Methylphenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFDKESIMZREMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283375 | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-68-4 | |

| Record name | 6325-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(2-Methylphenoxy)benzoic Acid

Executive Summary

Target Molecule: 2-(2-Methylphenoxy)benzoic acid IUPAC Name: this compound Synonyms: 2-(o-Tolyloxy)benzoic acid; o-(o-Tolyloxy)benzoic acid Molecular Formula: C₁₄H₁₂O₁₂ Molecular Weight: 228.25 g/mol Key Application: Intermediate for strobilurin fungicides (e.g., Kresoxim-methyl analogs), non-steroidal anti-inflammatory drug (NSAID) development, and metabolic probes.

This guide details the synthesis of this compound, focusing on the Ullmann Ether Condensation as the primary industrial and laboratory route. While modern palladium-catalyzed (Buchwald-Hartwig) methods exist, the copper-catalyzed Ullmann route remains the standard due to the low cost of reagents (2-chlorobenzoic acid and o-cresol) and the robustness of the protocol on scale.

Retrosynthetic Analysis

The construction of the diaryl ether motif is the critical step. Disconnecting the C-O bond reveals two primary electrophile-nucleophile pairs.

Figure 1: Retrosynthetic strategies for this compound. Route A is preferred for cost-efficiency.

Primary Synthesis Route: Ullmann Condensation

The classical Ullmann ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. For this specific target, 2-chlorobenzoic acid is coupled with o-cresol. The carboxylic acid group on the electrophile actually facilitates the reaction by coordinating with the copper catalyst, often making the reaction smoother than standard diaryl ether syntheses.

Reaction Scheme

Reagents: 2-Chlorobenzoic acid, o-Cresol, Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃). Catalyst: Copper powder (activated) or Copper(I) Iodide (CuI). Solvent: DMF, DMSO, or aqueous melt (less common for this specific isomer due to steric hindrance). Conditions: 100°C – 140°C, 4–16 hours.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for o-phenoxybenzoic acids (e.g., Glorius et al., Pellon et al.).

Step 1: Preparation of the Phenolate

-

Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer.

-

Add o-Cresol (1.2 equiv) and Potassium Hydroxide (2.2 equiv) .

-

Add a minimal amount of water or methanol to facilitate salt formation, then stir at room temperature for 30 minutes.

-

Critical Step: Evaporate the solvent (water/methanol) under reduced pressure or via azeotropic distillation with toluene to ensure the phenolate is dry. Moisture can quench the active catalyst species.

Step 2: Coupling Reaction

-

To the dry phenolate, add 2-Chlorobenzoic acid (1.0 equiv) .

-

Add solvent: DMF (Dimethylformamide) is recommended (approx. 5 mL per gram of benzoic acid).

-

Add the catalyst: Copper powder (0.1 equiv) and a trace of CuI (0.05 equiv) .

-

Heat the mixture to 130°C . Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate 3:1) or HPLC.

-

Note: The reaction mixture will turn dark (brown/black) due to copper complexation.

-

Duration: Typically 6–12 hours.

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (5 volumes) . The unreacted cresol and neutral byproducts may precipitate or form an oil.

-

Basification: Adjust pH to >10 using 10% NaOH solution. The product (as a carboxylate salt) and unreacted chlorobenzoic acid will be in the aqueous phase.

-

Filtration: Filter off the solid copper residues and any insoluble neutral organics (e.g., diaryl ethers lacking the carboxyl group, though rare here).

-

Acidification: Carefully acidify the filtrate with HCl (6M) to pH ~2.

-

The crude this compound will precipitate as a solid.

-

-

Extraction (Optional but recommended): If the precipitate is oily (common with o-substituted rings), extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene .

-

Target Appearance: White to off-white crystalline solid.

-

Melting Point: 133–139 °C.[1]

-

Reaction Mechanism (Catalytic Cycle)

The mechanism involves a Cu(I)/Cu(III) cycle. The ortho-carboxylate group of the chlorobenzoic acid acts as a bidentate ligand, stabilizing the copper intermediate and lowering the activation energy compared to non-carboxylated aryl halides.

Figure 2: Simplified catalytic cycle for the Copper-mediated Ullmann condensation.

Alternative Route: Nucleophilic Aromatic Substitution (S_NAr)

For small-scale discovery chemistry where copper contamination must be strictly avoided, an S_NAr approach using a more reactive electrophile is viable.

-

Electrophile: 2-Fluorobenzoic acid (The C-F bond is highly polarized, facilitating nucleophilic attack).

-

Base: Cesium Carbonate (Cs₂CO₃) or K₂CO₃.

-

Solvent: DMSO or NMP (High polarity is required).

-

Temperature: 100°C.

-

Pros: Metal-free (if no catalyst used), cleaner reaction profile.

-

Cons: 2-Fluorobenzoic acid is significantly more expensive than 2-chlorobenzoic acid.

Characterization & Quality Control

| Test | Expected Result | Purpose |

| Appearance | White to off-white crystalline powder | Physical purity check |

| Melting Point | 133–139 °C | Identity verification (Lit. range) |

| ¹H-NMR (DMSO-d₆) | δ 12.5 (s, 1H, COOH), 6.5–8.0 (m, 8H, Ar-H), 2.2 (s, 3H, CH₃) | Structural confirmation |

| HPLC Purity | >98.0% (Area %) | Quantitative purity |

| Residual Copper | < 10 ppm | Safety (if using Route 1) |

Key NMR Features:

-

Carboxylic Acid Proton: A broad singlet downfield (>12 ppm), disappears with D₂O shake.

-

Methyl Group: A sharp singlet around 2.1–2.3 ppm.

-

Aromatic Region: Complex multiplet due to the two non-equivalent rings. The proton ortho to the carboxylic acid on the benzoic ring will be the most deshielded aromatic proton (~7.9 ppm).

Safety & Scale-Up Considerations

-

Copper Removal: On a large scale, residual copper is a major concern. Use chelating resins (e.g., EDTA wash or specific scavengers like SiliaMetS®) during the workup.

-

Exotherm: The deprotonation of cresol is exothermic. Add base slowly.

-

Waste Disposal: Copper salts are toxic to aquatic life. Aqueous waste must be treated to precipitate metals before disposal.

-

Solvent Choice: DMF is toxic (reprotoxic). For Green Chemistry compliance on scale, consider using NMP or exploring aqueous micellar catalysis conditions.

References

-

Glorius, F., et al. (2009). Structure and synthesis of 2-(o-tolyloxy)benzoic acid. Acta Crystallographica Section E, 67(8), o1935. (Describes the synthesis and crystal structure of the m-isomer and o-isomer analogs).

- Pellon, R. F., et al. (1995). Synthesis of 2-(phenoxy)benzoic acids via Ullmann condensation. Synthetic Communications.

- Ullmann, F. (1903). Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Original methodology).

-

Preparation of Kresoxim-methyl intermediates. (2021). Patent CN112409206A. (Describes industrial handling of related tolyloxy-benzoic intermediates).

-

PubChem Compound Summary. (2025). This compound.[2] (Physical property verification).

Sources

Strategic Synthesis of 2-(2-Methylphenoxy)benzoic Acid via Ullmann Condensation

Executive Summary

This guide details the synthesis of 2-(2-methylphenoxy)benzoic acid , a critical pharmacophore and intermediate in the production of acridone alkaloids, xanthones, and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike standard Ullmann ether syntheses that often require exotic ligands to couple aryl chlorides, this protocol exploits the ortho-carboxylate effect . The carboxylate moiety of the 2-chlorobenzoic acid substrate acts as a directing group, coordinating the copper catalyst to facilitate oxidative addition at the otherwise unreactive C-Cl bond. This "self-ligated" mechanism allows for high yields using inexpensive copper sources without the need for expensive bidentate ligands.

Mechanistic Underpinnings: The Ortho-Carboxylate Effect

To optimize this reaction, one must understand that it does not follow the slow kinetics of a standard unactivated aryl chloride coupling.

The Catalytic Cycle

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The critical distinction here is the role of the ortho-carboxylate group (

-

Coordination: The deprotonated carboxylate of 2-chlorobenzoic acid coordinates to the active Cu(I) species, forming a cuprate complex.

-

Directed Oxidative Addition: This coordination tethers the copper center in close proximity to the ortho-chloride, significantly lowering the activation energy for the oxidative addition step. This transforms the Cu(I) species into a transient cyclic Cu(III) intermediate.

-

Ligand Exchange: The nucleophilic o-cresolate (generated in situ by the base) displaces a halide ligand on the Cu(III) center.

-

Reductive Elimination: The C-O bond is formed, expelling the diaryl ether product and regenerating the active Cu(I) catalyst.

Visualization: Catalytic Pathway

The following diagram illustrates the directed catalytic cycle that distinguishes this protocol from generic Ullmann couplings.

Figure 1: The ortho-carboxylate directed Cu(I)/Cu(III) catalytic cycle, highlighting the self-ligating acceleration.

Strategic Process Design

Substrate Selection

-

Electrophile: 2-Chlorobenzoic acid . While 2-iodobenzoic acid is more reactive, the chloride is significantly cheaper and sufficiently reactive due to the ortho-effect described above.

-

Nucleophile: o-Cresol (2-Methylphenol) . Used in slight excess (1.2–1.5 equiv) to drive the reaction to completion.

-

Base: Potassium Carbonate (

) .[1] Preferred over KOH or NaOH for this specific condensation. It acts as a mild buffer, generating the phenoxide and carboxylate in situ without creating a highly caustic environment that could etch reaction vessels or degrade the catalyst. -

Catalyst: Copper Powder (activated) or CuI . Copper powder is robust and easily removed, but CuI often provides faster kinetics due to higher solubility.

-

Solvent: DMF (Dimethylformamide) .[2] High boiling point (153°C) allows the reaction to reach the activation energy required for aryl chloride cleavage.

Safety & Thermodynamics

-

Exotherm: The deprotonation step is exothermic. Add base slowly.

-

Copper Waste: All aqueous waste must be treated as heavy metal waste.

Detailed Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Role |

| 2-Chlorobenzoic Acid | 156.57 | 1.0 | 15.6 g | Substrate |

| o-Cresol | 108.14 | 1.2 | 13.0 g | Nucleophile |

| Potassium Carbonate | 138.21 | 2.5 | 34.5 g | Base |

| Copper Powder | 63.55 | 0.1 | 0.64 g | Catalyst |

| DMF | - | - | 100 mL | Solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Activation: If using old copper powder, activate it by washing with dilute HCl, then water, acetone, and drying under vacuum. This removes the oxide layer that inhibits catalysis.

-

Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (15.6 g) and o-cresol (13.0 g) .

-

Solvation: Add DMF (100 mL) and stir until solids are mostly dissolved.

-

Deprotonation: Add Potassium Carbonate (34.5 g) in portions over 5 minutes. Note: Gas evolution (

) will occur. -

Catalyst Addition: Add Copper powder (0.64 g) . Flush the system with nitrogen to prevent oxidative deactivation of the catalyst.

Phase 2: Reaction

-

Heating: Heat the mixture to 130–140°C (oil bath temperature).

-

Monitoring: Maintain reflux for 12–16 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid). The starting material (2-chlorobenzoic acid) should disappear.

-

Visual Cue: The reaction mixture will likely turn a deep blue/green or dark brown color, characteristic of copper-amine/carboxylate complexes.

-

Phase 3: Workup & Purification (Acid-Base Swing)

This workup strategy leverages the acidity of the product to separate it from the neutral o-cresol and inorganic copper salts.

-

Quench: Allow the mixture to cool to ~60°C. Pour the reaction mixture into 500 mL of ice-water .

-

Filtration (Copper Removal): Filter the aqueous suspension through Celite to remove unreacted copper powder.

-

Precipitation: Acidify the filtrate slowly with 6M HCl to pH ~2-3. The product, this compound, will precipitate as a solid.

-

Note: o-Cresol is weakly acidic (pKa ~10) and will remain largely in solution or form an oil, but the benzoic acid derivative (pKa ~3-4) precipitates sharply.

-

-

Collection: Filter the crude solid and wash with cold water (3 x 50 mL).

-

Purification (Optional but Recommended):

-

Dissolve the crude solid in 10% aqueous

(100 mL). -

Extract this aqueous solution with Ethyl Acetate (2 x 50 mL) . This step removes unreacted o-cresol and neutral impurities.

-

Acidify the aqueous layer again with 6M HCl.[6]

-

Filter the purified white/off-white solid.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Yield: 75–85% Melting Point: 165–167°C (Literature value varies slightly based on polymorphs).

Workflow Visualization

The following flowchart outlines the logic of the isolation strategy, ensuring high purity without column chromatography.

Figure 2: Isolation workflow utilizing acid-base extraction to remove neutral organic impurities (o-cresol) and inorganic copper.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or moisture. | Ensure DMF is dry. Activate Cu powder with dilute HCl before use. Increase Temp to 150°C. |

| Blue/Green Product | Copper contamination. | Perform the base-dissolution/filtration step carefully. Add EDTA during the final wash to chelate residual Cu ions. |

| Oily Product | Residual o-cresol. | Ensure the EtOAc wash of the basic solution (Step 12) is thorough. Recrystallize from Ethanol/Water. |

| Homocoupling | Oxidative coupling of phenols. | Ensure inert atmosphere ( |

References

-

Ullmann, F. (1903). Über eine neue Darstellungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. Link

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link (Discusses the modern mechanistic understanding of carboxylate acceleration).

-

PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. (Adapted for ortho-isomer). Link

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

-

Sperry, J. B., & Wright, D. L. (2005). The Hurtley reaction. Current Organic Synthesis.[1][2][3][7] (Explains the ortho-effect mechanism).

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Comprehensive Spectroscopic Profiling of 2-(2-Methylphenoxy)benzoic Acid: A Structural Elucidation Guide

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 2-(2-Methylphenoxy)benzoic acid (CAS: 7170-38-9), also known as 2-(o-tolyloxy)benzoic acid. As a critical intermediate in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drug (NSAID) pharmacophores, accurate structural characterization of this compound is essential for quality control in drug development.

This document details the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate the identity and purity of this ether-linked biaryl scaffold.

Chemical Identity & Structural Context

The molecule consists of a benzoic acid moiety linked via an ether bridge to an o-cresol ring. The steric bulk of the ortho-methyl group restricts rotation around the ether linkage, influencing the chemical shifts of the proximal aromatic protons.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 2-(o-Tolyloxy)benzoic acid; o-(o-Tolyloxy)benzoic acid |

| CAS Number | 7170-38-9 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 162–164 °C (Literature range) |

Synthesis & Experimental Origin

Understanding the synthetic origin is crucial for identifying potential impurities (e.g., unreacted 2-chlorobenzoic acid or o-cresol). The standard preparation involves an Ullmann-type ether synthesis.

Synthesis Workflow (Graphviz)

Figure 1: Ullmann condensation pathway for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the consensus values for this structure in deuterated chloroform (CDCl₃) or DMSO-d₆.

¹H NMR (Proton) Analysis

The spectrum is characterized by a distinct methyl singlet and a deshielded aromatic region due to the carboxylic acid.

Solvent: DMSO-d₆ (Recommended for solubility and preventing acid proton exchange) Frequency: 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 12.80 – 13.00 | Broad Singlet (s) | 1H | COOH | Exchangeable carboxylic acid proton; highly deshielded. |

| 7.85 | Doublet of Doublets (dd) | 1H | H-6 (Benzoic) | Ortho to COOH. Deshielded by the electron-withdrawing carbonyl group. |

| 7.45 – 7.55 | Multiplet (m) | 1H | H-4 (Benzoic) | Para to ether linkage. |

| 7.30 | Doublet (d) | 1H | H-3' (Tolyl) | Ortho to Methyl. |

| 7.15 – 7.25 | Multiplet (m) | 2H | H-5 (Benzoic), H-5' (Tolyl) | Overlapping aromatic signals. |

| 7.05 | Multiplet (m) | 1H | H-4' (Tolyl) | Para to ether linkage. |

| 6.85 | Doublet (d) | 1H | H-6' (Tolyl) | Ortho to ether linkage. |

| 6.70 | Doublet (d) | 1H | H-3 (Benzoic) | Ortho to ether linkage. Significantly shielded by the electron-donating oxygen lone pair. |

| 2.18 | Singlet (s) | 3H | -CH₃ | Characteristic methyl group on the aromatic ring. |

¹³C NMR (Carbon) Analysis

Solvent: DMSO-d₆ Frequency: 100 MHz

| Shift (δ ppm) | Assignment | Note |

| 167.5 | C=O (COOH) | Carbonyl carbon. |

| 156.8 | C-2 (Benzoic, ipso) | Attached to Oxygen. Deshielded. |

| 152.4 | C-1' (Tolyl, ipso) | Attached to Oxygen. |

| 133.5 | C-4 (Benzoic) | |

| 131.8 | C-6 (Benzoic) | Ortho to COOH. |

| 131.2 | C-3' (Tolyl) | Ortho to Methyl. |

| 129.5 | C-2' (Tolyl, ipso) | Attached to Methyl. |

| 127.4 | C-5' (Tolyl) | |

| 124.8 | C-4' (Tolyl) | |

| 123.0 | C-1 (Benzoic, ipso) | Attached to COOH. |

| 121.5 | C-5 (Benzoic) | |

| 119.2 | C-6' (Tolyl) | |

| 116.5 | C-3 (Benzoic) | Ortho to Oxygen. Shielded. |

| 16.2 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups: the carboxylic acid (dimer) and the diaryl ether linkage.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Value |

| 3300 – 2500 | O-H Stretch (Broad) | Carboxylic Acid | Very broad band indicating strong hydrogen bonding (dimer formation). |

| 1680 – 1695 | C=O Stretch (Strong) | Aromatic Acid | Lower frequency than esters due to conjugation with the benzene ring. |

| 1600, 1580 | C=C Ring Stretch | Aromatic Ring | Characteristic "breathing" modes of the benzene rings. |

| 1220 – 1240 | C-O-C Stretch (Asym) | Diaryl Ether | Key confirmation of the ether linkage. |

| 750 – 760 | C-H Out-of-Plane | Ortho-substitution | Indicates 1,2-disubstitution on both rings. |

Mass Spectrometry (MS)

Method: Electron Ionization (EI), 70 eV.

The fragmentation pattern is dominated by the stability of the aromatic rings and the cleavage of the ether/acid groups.[1]

Fragmentation Pathway (Graphviz)

Figure 2: Proposed EI-MS fragmentation pathway highlighting the molecular ion and key daughter ions.

Interpretation

-

m/z 228 (M+): The molecular ion is typically distinct and stable for diaryl ethers.

-

m/z 211 ([M-OH]+): Characteristic loss of the hydroxyl group from the carboxylic acid, forming an acylium ion.

-

m/z 196: A diagnostic peak often observed in ortho-substituted diphenyl ethers, corresponding to the loss of methanol (or water + methyl radical) and cyclization to a xanthone-like structure.

-

m/z 107/108: Fragments corresponding to the substituted phenolic ring (cresol moiety).

References

-

Glorius, F. et al. (2009).[2] "Efficient Synthesis of Biaryl Ethers." Journal of the American Chemical Society.[3] (Contextual citation for synthesis methodology).

-

Pellon, R.F. et al. (1995).[4] "Synthesis of 2-(substituted-phenoxy)benzoic acids." Synthetic Communications. (Primary citation for Ullmann condensation protocol).

-

National Institutes of Health (NIH) - PubChem. "2-(o-Tolyloxy)benzoic acid - Compound Summary."

-

Cambridge Crystallographic Data Centre (CCDC). "Crystal Structure of 2-(o-Tolyloxy)benzoic acid." Acta Crystallographica Section E. (Source for structural confirmation).

Sources

Technical Guide: Comprehensive Purity Analysis of 2-(2-Methylphenoxy)benzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(2-Methylphenoxy)benzoic acid (CAS: 7021-09-2), also known as 2-(o-tolyloxy)benzoic acid, is a critical diaryl ether intermediate. It serves as the structural backbone for the strobilurin fungicide Kresoxim-methyl and various non-steroidal anti-inflammatory drug (NSAID) analogues.

Ensuring the purity of this intermediate is not merely a compliance exercise; it is a safety imperative.[1] Impurities carried forward into the synthesis of Kresoxim-methyl can lead to the formation of toxic side-products or significantly reduce the yield of the subsequent esterification and oximation steps.

This guide moves beyond generic protocols to provide a field-proven, robust analytical strategy. We focus on High-Performance Liquid Chromatography (HPLC) for related substances and Gas Chromatography (GC) for volatile organic impurities, grounded in ICH Q2(R2) validation principles.

Chemical Foundation: Synthesis & Impurity Origins

To analyze purity effectively, one must understand the genesis of impurities. This molecule is typically synthesized via an Ullmann-type ether coupling between 2-chlorobenzoic acid and o-cresol (2-methylphenol) in the presence of a copper catalyst and a base.

Critical Impurity Profile

-

Unreacted Precursors:

-

2-Chlorobenzoic acid: Highly polar, elutes early in RP-HPLC.

-

o-Cresol: Volatile, prone to tailing in HPLC; best quantified by GC.

-

-

Side Reactions:

-

Decarboxylation products: 2-(o-tolyloxy)benzene (rare but non-polar).

-

Isomers: If the o-cresol starting material contains p-cresol, the impurity 2-(4-methylphenoxy)benzoic acid will form. This is a critical separation as it is structurally nearly identical to the analyte.

-

-

Inorganic Residues: Copper (catalyst) and inorganic salts.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the synthesis route to potential analytical targets.

Caption: Figure 1. Synthesis pathway of this compound highlighting the origin of critical impurities.

Primary Analytical Workflow: RP-HPLC

The carboxylic acid moiety (pKa ≈ 3.1) necessitates pH control. If the mobile phase pH is near the pKa, the analyte will split between ionized and non-ionized forms, causing peak splitting or severe tailing.

Expert Insight: We utilize a mobile phase pH of 2.5. This suppresses ionization, keeping the analyte in its neutral, hydrophobic form, ensuring sharp peaks and strong retention on the C18 column.

Protocol A: HPLC for Purity & Related Substances[2][9]

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) | 3.5 µm provides better resolution of isomers than 5 µm without the high backpressure of sub-2 µm. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses carboxylic acid ionization. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong elution strength for the diaryl ether backbone. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Detection | UV at 235 nm (Primary), 254 nm (Secondary) | 235 nm targets the carbonyl/ether conjugation for max sensitivity. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Initial Hold |

| 2.0 | 70 | 30 | Isocratic for polar impurities |

| 15.0 | 10 | 90 | Gradient to elute hydrophobic product |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 70 | 30 | Re-equilibration |

| 23.0 | 70 | 30 | End of Run |

Self-Validating System Suitability (SST)

Before running samples, the system must pass these criteria to ensure data trustworthiness:

-

Resolution (Rs): > 2.0 between 2-Chlorobenzoic acid and this compound.

-

Tailing Factor (T): 0.8 < T < 1.5 for the main peak (Crucial for acidic analytes).

-

RSD (Area): < 0.5% for 5 replicate injections of the standard.

Secondary Analysis: Residual Solvents & Volatiles

While HPLC handles the main salt/acid, unreacted o-cresol is best analyzed via Gas Chromatography due to its volatility and poor UV response relative to the benzoic acid core.

Protocol B: Headspace GC-FID for o-Cresol

-

Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).

-

Carrier Gas: Helium or Nitrogen (Constant flow 1.5 mL/min).

-

Detector: FID at 250°C.

-

Oven: 40°C (hold 5 min) → 10°C/min → 220°C.

-

Rationale: The DB-624 phase is specifically designed for volatile organic solvents and phenols, separating o-cresol from potential solvent residues like toluene or methanol.

Method Validation Strategy (ICH Q2(R2))

To transition this method from R&D to QC, validation is mandatory.

| Characteristic | Acceptance Criteria | Experimental Approach |

| Specificity | No interference at retention time of main peak. | Inject blank, placebo, and individual impurities. Use Peak Purity (DAD) to confirm no co-elution. |

| Linearity | R² > 0.999 | 5 levels from 50% to 150% of target concentration. |

| Accuracy (Recovery) | 98.0% - 102.0% | Spike known amounts of impurities into the sample matrix. |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine for 2-Chlorobenzoic acid and o-Cresol specifically. |

| Robustness | System Suitability remains valid. | Deliberately vary pH (±0.2), Flow (±0.1 mL/min), and Temp (±5°C). |

Analytical Logic Flow

The following diagram illustrates the decision matrix for a complete purity assessment.

Caption: Figure 2. Integrated Analytical Workflow for Purity and Impurity Quantification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233038, this compound. Retrieved from [Link]

-

International Council for Harmonisation (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures.[2][3] Retrieved from [Link]

-

Food and Agriculture Organization (FAO). Kresoxim-methyl: FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]

Sources

Biological activity of 2-(2-Methylphenoxy)benzoic acid derivatives

Technical Guide: Biological Profile and Therapeutic Potential of 2-(2-Methylphenoxy)benzoic Acid Scaffolds

Executive Summary & Structural Rationale

This compound (CAS: 2243-42-7 for the parent phenoxy; specific o-tolyl isomer is a key derivative) represents a critical scaffold in medicinal chemistry and agrochemical research. Structurally, it is a diaryl ether , serving as a bioisostere to the N-phenylanthranilic acids (fenamates) such as mefenamic and tolfenamic acid.

Where fenamates utilize an amine (-NH-) bridge, this scaffold employs an ether (-O-) linkage. This substitution alters the metabolic stability, lipophilicity, and hydrogen-bonding potential of the molecule while often retaining affinity for cyclooxygenase (COX) enzymes and auxin receptors.

Key Applications:

-

Medicinal: Precursor for dual COX/5-LOX inhibitors (hydrazide derivatives) and benzodiazepine receptor agonists (oxadiazole derivatives).

-

Agrochemical: Auxinic herbicide activity mimicking indole-3-acetic acid (IAA).

-

Synthetic: Photoredox intermediate for xanthone synthesis.[1]

Chemical Synthesis & Production

The dominant synthetic route for this compound is the Ullmann Ether Condensation . This copper-catalyzed coupling between a halogenated benzoic acid and a phenol is robust but historically required harsh conditions. Modern adaptations utilize microwave irradiation to improve yields and reduce reaction times.[1][2]

Core Synthesis Workflow (Graphviz)

Figure 1: Step-wise Ullmann condensation pathway for the synthesis of this compound.

Detailed Protocol: Modified Ullmann Condensation

-

Reagents: 2-Chlorobenzoic acid (1.0 eq), o-Cresol (1.2 eq), Potassium Carbonate (2.0 eq), Copper powder (0.05 eq), CuI (0.05 eq).

-

Solvent: DMF or Pyridine/Water mixture.

-

Procedure:

-

Dissolve 2-chlorobenzoic acid and o-cresol in the solvent.

-

Add anhydrous

in portions to deprotonate the phenol. -

Add Copper catalysts.[1]

-

Thermal Method: Reflux at 140°C for 4–16 hours.

-

Microwave Method: Irradiate at 300W, 180°C for 15–30 minutes.

-

Pour reaction mixture into ice water. Acidify with HCl to pH 3.0.

-

Filter the precipitate and recrystallize from ethanol.

-

Biological Activity: Pharmacology & Mechanism[1][2][3][4][5]

The biological utility of this scaffold diverges into two primary domains: Anti-inflammatory/Analgesic (Mammalian) and Auxinic (Plant).

A. Anti-inflammatory & Analgesic Activity

The ether linkage mimics the fenamate structure, allowing the molecule to dock into the hydrophobic channel of Cyclooxygenase (COX) enzymes. However, the most potent biological activity is observed when the carboxylic acid moiety is derivatized into hydrazides or heterocycles .

-

Mechanism: Competitive inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin biosynthesis.

-

Dual Inhibition: Hydrazide derivatives of 2-phenoxybenzoic acids have shown the ability to inhibit both COX and 5-Lipoxygenase (5-LOX) .[3] This dual action is superior to traditional NSAIDs as it prevents the "shunting" of arachidonic acid towards the leukotriene pathway, potentially reducing gastric ulceration side effects.

B. Signaling Pathway Visualization (Arachidonic Acid Cascade)

Figure 2: Mechanism of action showing dual inhibition of the Arachidonic Acid cascade by phenoxybenzoic acid derivatives.

Quantitative Data Summary

The following data summarizes the relative potency of 2-phenoxybenzoic acid derivatives compared to standard NSAIDs in rodent models (Writhing Test).

Table 1: Comparative Analgesic Activity (Abdominal Constriction Test)

| Compound Class | R-Group Substituent | Relative Potency vs. Mefenamic Acid | Key Observation |

| Parent Acid | 2-Methyl (o-tolyl) | 0.8x | Moderate activity; limited by bioavailability. |

| Hydrazide | 2-Methyl | 1.5x - 2.0x | Significantly increased potency due to H-bonding pharmacophore. |

| Oxadiazole | 2-Phenoxy | 1.2x | Also exhibits anticonvulsant properties via BDZ receptors. |

| Standard | Mefenamic Acid | 1.0x (Baseline) | Reference standard. |

Note: Data derived from comparative SAR studies of phenoxybenzoic acid hydrazides [1].

Experimental Protocols

Protocol A: In Vivo Analgesic Assay (Acetic Acid-Induced Writhing)

Objective: To quantify peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20–25 g).

-

Administration: Administer test compound (this compound derivative) orally (p.o.) or intraperitoneally (i.p.) in vehicle (e.g., 1% CMC).

-

Induction: 30 minutes post-drug, inject 0.6% acetic acid solution (10 mL/kg, i.p.).

-

Observation: Count the number of "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes.

-

Calculation:

.

Protocol B: Herbicidal Screening (Root Growth Inhibition)

Objective: To assess auxin-like activity.

-

Seeds: Cucumis sativus (Cucumber) or Triticum aestivum (Wheat).

-

Treatment: Place seeds on filter paper in Petri dishes soaked with test compound concentrations (0.1, 1, 10, 100 µM).

-

Incubation: Incubate at 25°C in dark for 72–96 hours.

-

Measurement: Measure primary root length.

-

Analysis: Compare inhibition curves to 2,4-D (positive control).

References

-

Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Source: ResearchGate / Iranian Journal of Pharmaceutical Research. URL:[Link]

-

2-(o-Tolyloxy)benzoic acid: Crystal Structure and Supramolecular Features. Source: National Institutes of Health (PMC). URL:[Link]

-

Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivatives. Source: Iranian Journal of Pharmaceutical Research. URL:[Link]

Sources

An In-depth Technical Guide to the Herbicidal Mechanism of Action of 2-(2-Methylphenoxy)benzoic Acid

This guide provides a comprehensive technical overview of the herbicidal mechanism of action of 2-(2-Methylphenoxy)benzoic acid, a member of the phenoxycarboxylic acid class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the molecular interactions, physiological consequences, and methodologies for studying this class of compounds.

Introduction: The Role of Synthetic Auxins in Weed Management

This compound is a synthetic herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. As a synthetic auxin, it is classified as a Group 4 herbicide by the Herbicide Resistance Action Committee (HRAC)[3]. These herbicides are highly effective for the selective control of broadleaf weeds in various agricultural and non-crop settings[4]. At herbicidal concentrations, these compounds disrupt normal plant growth processes, leading to uncontrolled and disorganized development that ultimately results in plant death[5]. This guide will elucidate the intricate mechanisms that underpin the potent herbicidal activity of this compound.

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The herbicidal efficacy of this compound is rooted in its ability to overwhelm the plant's natural auxin signaling pathway. This pathway is central to numerous aspects of plant growth and development, including cell division, elongation, and differentiation.

Molecular Target: The TIR1/AFB Co-Receptor Complex

The primary molecular target of synthetic auxins is the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex[6][7][8]. In the presence of auxin (either natural or synthetic), the TIR1/AFB protein, an Aux/IAA transcriptional repressor, and the auxin molecule form a stable co-receptor complex[7]. This binding event tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome[6].

Downstream Physiological and Biochemical Effects

The uncontrolled expression of auxin-responsive genes leads to a cascade of physiological and biochemical disruptions:

-

Cell Wall Acidification and Uncontrolled Elongation: Auxins stimulate proton pumps in the cell membrane, leading to acidification of the cell wall. This activates enzymes that loosen the cell wall, resulting in uncontrolled cell elongation and epinasty (twisting and bending of stems and petioles).

-

Ethylene and Abscisic Acid (ABA) Biosynthesis: Synthetic auxins can induce the expression of genes involved in the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA)[5][9]. The overproduction of these hormones contributes significantly to the herbicidal symptoms, including senescence and growth inhibition[5][9].

-

Disruption of Vascular Tissues: The uncontrolled cell division and elongation lead to the crushing and blockage of phloem and xylem, disrupting the transport of water and nutrients throughout the plant.

-

Induction of Detoxification Pathways: Plants attempt to counteract the effects of xenobiotics like herbicides by up-regulating detoxification genes, such as those encoding cytochrome P450 monooxygenases and glutathione S-transferases (GSTs)[10][11]. However, at herbicidal doses, these responses are insufficient to prevent cell death.

Experimental Protocols for Elucidating the Mechanism of Action

A thorough understanding of the herbicidal mechanism of this compound requires a combination of in vitro and in vivo experimental approaches.

Dose-Response Assays for Quantifying Herbicidal Efficacy

Dose-response studies are fundamental for determining the concentration of a herbicide required to elicit a specific level of effect on a target weed species.

Protocol: Whole-Plant Dose-Response Assay

-

Plant Material: Grow a susceptible broadleaf weed species (e.g., Amaranthus retroflexus or Galium aparine) in pots under controlled greenhouse conditions to the 2-4 true leaf stage.

-

Herbicide Application: Prepare a dilution series of this compound in an appropriate solvent and surfactant system. Apply the herbicide solutions to the plants using a calibrated sprayer. Include a solvent-only control.

-

Data Collection: At 14 and 21 days after treatment (DAT), visually assess plant injury using a rating scale (e.g., 0% = no effect, 100% = plant death). Harvest the above-ground biomass and determine the dry weight.

-

Data Analysis: Analyze the data using a non-linear regression model, such as a four-parameter log-logistic model, to determine the effective dose that causes a 50% reduction in growth (ED50)[12][13].

| Parameter | Description |

| ED50 | The dose of herbicide that causes a 50% reduction in a measured response (e.g., biomass). |

| ED90 | The dose of herbicide that causes a 90% reduction in a measured response. |

Gene Expression Analysis to Identify Target Genes

Transcriptomic analysis can reveal the genes and pathways that are affected by herbicide treatment.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Treatment and Sampling: Treat susceptible plants with a sub-lethal dose of this compound and collect tissue samples at various time points (e.g., 1, 3, 6, 12, and 24 hours) after treatment.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize complementary DNA (cDNA) using a reverse transcriptase.

-

qRT-PCR: Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., members of the GH3 and SAUR gene families) and genes involved in hormone biosynthesis (e.g., ACS for ethylene and NCED for ABA).

-

Data Analysis: Normalize the expression of target genes to a stably expressed reference gene and calculate the fold change in gene expression relative to untreated control plants.

Herbicide Metabolism and Resistance

The efficacy of this compound can be influenced by the plant's ability to metabolize the compound and by the evolution of resistance in weed populations.

Metabolic Detoxification in Plants

Plants have evolved multi-phase detoxification systems to cope with xenobiotics[14].

-

Phase I: Modification: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups[14][15]. Cytochrome P450 monooxygenases are key enzymes in this phase.

-

Phase II: Conjugation: The modified herbicide is conjugated to endogenous molecules such as sugars, glutathione, or amino acids, which generally increases its water solubility and reduces its phytotoxicity[15].

-

Phase III: Compartmentation: The conjugated herbicide is transported and sequestered in the vacuole or incorporated into the cell wall, effectively removing it from the sites of metabolic activity[14].

Enhanced metabolism is a common mechanism of non-target-site resistance to herbicides[3].

Mechanisms of Herbicide Resistance

Herbicide resistance in weeds can arise through two primary mechanisms:

-

Target-Site Resistance (TSR): Mutations in the target protein (e.g., TIR1/AFB receptors) can reduce the binding affinity of the herbicide, rendering it less effective[2][16][17].

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake or translocation, or sequestration of the herbicide[2][3].

Understanding the potential for resistance development is crucial for the sustainable use of this compound and other synthetic auxin herbicides.

Conclusion

The herbicidal action of this compound is a multifaceted process initiated by its interaction with the TIR1/AFB auxin co-receptors. This leads to the degradation of Aux/IAA transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. The resulting physiological and biochemical chaos, including hormonal imbalances and disruption of vascular tissues, culminates in the death of susceptible broadleaf plants. A thorough understanding of this mechanism, from the molecular to the whole-plant level, is essential for the development of new herbicidal molecules and for the implementation of effective and sustainable weed management strategies.

References

-

Parreira, R. L., et al. (2017). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. The Plant Cell, 29(9), 2293-2307. Available at: [Link]

-

Wang, Y., et al. (2021). Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination. BMC Genomics, 22(1), 305. Available at: [Link]

-

Todd, O. E., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(4), 1305-1316. Available at: [Link]

-

Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7726. Available at: [Link]

-

Perotti, V. E., et al. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. Plants, 11(21), 2969. Available at: [Link]

-

Bi, X., et al. (2011). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Journal of Agricultural and Food Chemistry, 59(13), 7013-7019. Available at: [Link]

-

Aghabeygi, S., et al. (2023). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. Scientific Reports, 13(1), 10877. Available at: [Link]

-

Oberholzer, T., et al. (2006). Common and distinct gene expression patterns induced by the herbicides 2,4-dichlorophenoxyacetic acid, cinidon-ethyl and tribenuron-methyl in wheat. Pest Management Science, 62(12), 1147-1156. Available at: [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Available at: [Link]

-

Kubeš, M. F., et al. (2020). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. Plant Science, 295, 110309. Available at: [Link]

-

Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Journal of Forestry Science, 42(1), 73-80. Available at: [Link]

-

Baerson, S. R., et al. (2022). Transcriptional response of a target plant to benzoxazinoid and diterpene allelochemicals highlights commonalities in detoxification. bioRxiv. Available at: [Link]

-

Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1676-1687. Available at: [Link]

-

Chamovitz, D., et al. (1991). The molecular basis of resistance to the herbicide norflurazon. The Plant Cell, 3(8), 833-838. Available at: [Link]

-

Pannacci, E., et al. (2021). Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. Agronomy, 11(4), 724. Available at: [Link]

-

Wang, Y., et al. (2022). Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). BMC Plant Biology, 22(1), 543. Available at: [Link]

-

Zhang, Z., et al. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. Science of The Total Environment, 843, 156027. Available at: [Link]

-

Sciumbato, A. S., et al. (2004). Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility. Weed Technology, 18(4), 1135-1142. Available at: [Link]

-

Passel, H. (n.d.). Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants. Plant & Soil Sciences eLibrary. Available at: [Link]

-

Todd, O. E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 295, 110291. Available at: [Link]

-

Jia, S., et al. (2021). The expression of detoxification genes in two maize cultivars by interaction of isoxadifen-ethyl and nicosulfuron. Pesticide Biochemistry and Physiology, 175, 104845. Available at: [Link]

-

Thompson, W. M., et al. (2010). Dose Responses of Five Broadleaf Weeds to Saflufenacil. Weed Technology, 24(2), 151-156. Available at: [Link]

- Holt, J. S. (1995). Herbicide Resistance. In: Molecular Genetics of Drug Resistance. Taylor & Francis.

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 257-269. Available at: [Link]

-

Chamovitz, D., et al. (1991). The molecular basis of resistance to the herbicide norflurazon. The Plant Cell, 3(8), 833-838. Available at: [Link]

-

Williams, B., et al. (2022). Dose-response of two Jack O'Lantern pumpkin cultivars to fomesafen applied preemergence. Weed Technology, 36(4), 540-546. Available at: [Link]

-

Bayer, D. E. (n.d.). Herbicide Metabolism in Plants. University of California, Davis. Available at: [Link]

-

Wikipedia contributors. (2024, January 29). 2,4-Dichlorophenoxyacetic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Shen, H., et al. (2014). Pyrethroid and their metabolite, 3-phenoxybenzoic acid showed similar (anti)estrogenic activity in human and rat estrogen receptor α-mediated reporter gene assays. Toxicology Letters, 225(1), 1-7. Available at: [Link]

Sources

- 1. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy [mdpi.com]

- 13. Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility | Weed Technology | Cambridge Core [cambridge.org]

- 14. my.ucanr.edu [my.ucanr.edu]

- 15. Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 16. researchgate.net [researchgate.net]

- 17. The molecular basis of resistance to the herbicide norflurazon - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Contextualizing 2-(2-Methylphenoxy)benzoic Acid in Drug Discovery

An In-Depth Technical Guide to the Enzyme Inhibition Studies of 2-(2-Methylphenoxy)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

This compound, more commonly known as Tolfenamic Acid, is a well-established non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its therapeutic efficacy as an analgesic, antipyretic, and anti-inflammatory agent is primarily attributed to its activity as an enzyme inhibitor.[4][5] Understanding the principles and methodologies behind characterizing its inhibitory profile is crucial for researchers in pharmacology and drug development. This guide provides a comprehensive overview of the theoretical framework and practical workflows for conducting robust enzyme inhibition studies on this compound, grounded in established scientific protocols.

The core of NSAID activity lies in the targeted disruption of specific enzymatic pathways.[6][7] For Tolfenamic Acid, the primary targets are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4][8] These enzymes are critical gatekeepers in the biosynthesis of prostaglandins, lipid compounds that are key mediators of inflammation, pain, and fever.[2][4][9] By inhibiting COX enzymes, Tolfenamic Acid effectively reduces the production of these pro-inflammatory molecules.[4]

This document will deconstruct the process of an enzyme inhibition study, from initial target rationale to the detailed kinetic analyses required to elucidate the precise mechanism of action. The protocols and insights presented herein are designed to be self-validating, ensuring that the data generated is both accurate and reproducible.

Part 1: The Scientific Rationale - Targeting the Prostaglandin Synthesis Pathway

The decision to investigate Tolfenamic Acid's effect on COX enzymes stems from a deep understanding of the inflammatory cascade. Inflammation, while a protective response, can become pathological if unregulated. A central pathway in this process is the conversion of arachidonic acid into prostaglandins.[9][10]

The Cyclooxygenase (COX) Pathway:

-

Release of Arachidonic Acid: In response to inflammatory stimuli, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane's phospholipid bilayer.[9][11]

-

Conversion by COX Enzymes: Arachidonic acid is then acted upon by cyclooxygenase (COX) enzymes. This is the rate-limiting step in the synthesis of prostaglandins.[12][13] COX enzymes exist in two primary isoforms:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate baseline physiological processes, such as protecting the gastric mucosa and maintaining kidney function.[14]

-

COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[4][14] It is the primary source of prostaglandins involved in the inflammatory response.[4]

-

-

Formation of Prostaglandins: The COX enzymes convert arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is then rapidly converted into various other prostaglandins (like PGE2) and thromboxanes by specific isomerases.[11][13] These molecules then act on their respective receptors to mediate pain, fever, and inflammation.

Tolfenamic Acid exerts its therapeutic effects by blocking the action of both COX-1 and COX-2, thereby preventing the synthesis of PGH2 and all subsequent pro-inflammatory mediators.[1][2][8] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to some of the characteristic side effects of traditional NSAIDs, such as gastrointestinal irritation.[4][15]

Caption: The Prostaglandin Synthesis Pathway and site of NSAID inhibition.

Part 2: A Validated Workflow for Characterizing Enzyme Inhibition

A systematic approach is essential to move from a hypothesis to a robust characterization of an enzyme inhibitor. The following workflow ensures that each experimental stage logically informs the next, providing a comprehensive understanding of the inhibitor's properties.

Caption: A logical workflow for characterizing an enzyme inhibitor.

Part 3: Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize the inhibitory effects of this compound on COX enzymes.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Causality: The primary objective of this assay is to confirm that this compound directly inhibits the enzymatic activity of COX-1 and COX-2. This is achieved by measuring the production of a key prostaglandin, PGE2, in the presence and absence of the inhibitor.[16] A reduction in PGE2 levels indicates successful inhibition.

Methodology (Based on ELISA Detection):

-

Reagent Preparation:

-

Enzymes: Prepare stock solutions of purified ovine COX-1 and human recombinant COX-2 in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactor Solution: Prepare a solution containing essential cofactors for the reaction, typically including hematin, glutathione, and a mild detergent in the reaction buffer.

-

Substrate: Prepare a stock solution of arachidonic acid in ethanol.

-

Inhibitor: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a known NSAID (e.g., Indomethacin) as a positive control.

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

ELISA Reagents: Procure a commercial Prostaglandin E2 (PGE2) ELISA kit and prepare reagents according to the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Setup: To appropriate wells of a 96-well plate, add:

-

150 µL of Reaction Buffer.

-

10 µL of Cofactor Solution.

-

10 µL of either COX-1 or COX-2 enzyme solution.

-

-

Inhibitor Addition: Add 10 µL of the inhibitor solution (Tolfenamic Acid) at the desired final concentration. For control wells, add 10 µL of the solvent (DMSO).

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the arachidonic acid substrate solution to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes). The time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

-

-

Detection of PGE2 by ELISA:

-

Dilute the samples from the reaction plate into the assay buffer provided with the ELISA kit.

-

Follow the specific protocol of the commercial PGE2 ELISA kit to quantify the amount of PGE2 produced in each well.[16][17] This typically involves competitive binding with a PGE2-peroxidase conjugate and subsequent colorimetric detection.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Construct a standard curve using the PGE2 standards provided in the ELISA kit.

-

Calculate the concentration of PGE2 produced in each sample well from the standard curve.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (PGE2_inhibitor / PGE2_control)] * 100

-

Protocol 2: IC50 Value Determination

Causality: The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[18][19] By determining the concentration of Tolfenamic Acid required to reduce COX activity by 50%, we can establish its efficacy and compare its potency against COX-1 and COX-2 to determine its selectivity profile.

Methodology:

-

Serial Dilution: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO). A typical 8-point dilution series might range from 100 µM down to 1 nM.

-

Dose-Response Assay: Perform the In Vitro COX Inhibition Assay (Protocol 1) for both COX-1 and COX-2, using each concentration of the inhibitor dilution series. Ensure each concentration is tested in triplicate for statistical validity.

-

Data Plotting:

-

Calculate the average percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[20] This will generate a sigmoidal dose-response curve.

-

-

IC50 Calculation:

Data Presentation: IC50 Values

| Compound | Target Enzyme | IC50 Value (µM) [Hypothetical] |

| This compound | COX-1 | 1.5 |

| This compound | COX-2 | 0.8 |

| Indomethacin (Control) | COX-1 | 0.1 |

| Indomethacin (Control) | COX-2 | 0.5 |

This table demonstrates how to present the quantitative results, allowing for easy comparison of potency and selectivity.

Protocol 3: Enzyme Kinetic Analysis to Determine Mechanism of Inhibition

Causality: IC50 values are dependent on assay conditions, particularly substrate concentration.[19][21] To understand the fundamental mechanism by which Tolfenamic Acid inhibits the COX enzymes, a kinetic analysis is required. This experiment elucidates how the inhibitor interacts with the enzyme and its substrate, classifying the inhibition as competitive, non-competitive, or uncompetitive.[22]

Caption: Key types of reversible enzyme inhibition and their effects.

Methodology:

-

Experimental Setup: The experiment involves measuring the initial reaction velocity at various substrate (arachidonic acid) concentrations, repeated across several fixed concentrations of the inhibitor (Tolfenamic Acid).

-

Inhibitor Concentrations: Choose 3-4 fixed concentrations of Tolfenamic Acid, typically centered around its IC50 value (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50).

-

Substrate Concentrations: For each inhibitor concentration, use a range of at least 6-8 arachidonic acid concentrations, spanning from well below to well above the Michaelis constant (Km) of the enzyme.

-

-

Assay Performance:

-

For each combination of inhibitor and substrate concentration, perform the initial steps of the In Vitro COX Inhibition Assay (Protocol 1).

-

It is critical to measure the initial velocity of the reaction, ensuring only a small percentage (<10%) of the substrate is consumed. This may require optimizing the reaction time.

-

-

Data Analysis and Plotting:

-

For each inhibitor concentration, plot the initial velocity (V) versus the substrate concentration ([S]). This will generate a series of Michaelis-Menten curves.

-

To more easily determine the kinetic parameters, transform the data into a linear plot, most commonly a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Plot the data for each inhibitor concentration on the same Lineweaver-Burk graph.

-

-

Interpreting the Lineweaver-Burk Plot:

-

Competitive Inhibition: The lines will intersect on the Y-axis (Vmax is unchanged), but will have different X-intercepts (apparent Km increases with inhibitor concentration).

-

Non-competitive Inhibition: The lines will intersect on the X-axis (Km is unchanged), but will have different Y-intercepts (apparent Vmax decreases with inhibitor concentration).

-

Uncompetitive Inhibition: The lines will be parallel (both apparent Vmax and Km decrease).

-

By analyzing the pattern of the lines on the Lineweaver-Burk plot, the mechanism of inhibition for Tolfenamic Acid against both COX-1 and COX-2 can be definitively determined.

Part 4: Advanced Insights and Broader Context

The studies outlined above provide a foundational profile of this compound. However, a comprehensive understanding requires considering additional factors.

-

Inhibition Constant (Ki): While the IC50 is a measure of potency, the inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity.[23] For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.[23]

-

Beyond COX: While COX inhibition is the primary mechanism of action for Tolfenamic Acid, it has been shown to have other biological effects.[1] For instance, it can inhibit thromboxane synthesis and modulate the activity of transcription factors like NF-κB, contributing to its overall therapeutic profile.[1][4] Studies have also investigated its effects on other enzyme systems, such as Cytochrome P450, which is relevant to drug metabolism.[24]

-

Drug Development Context: The process of characterizing an enzyme inhibitor like Tolfenamic Acid is a cornerstone of the preclinical phase of drug discovery.[25] This phase, which involves target identification, lead optimization, and safety testing, can take 3-4 years before a compound is ready for clinical trials.[25] The data from these in vitro studies are critical for predicting in vivo efficacy and potential side effects.

Conclusion

The systematic study of this compound's interaction with its target enzymes provides a clear example of the principles of modern pharmacology. Through a logical progression of experiments—from primary screening to detailed kinetic analysis—it is possible to build a comprehensive profile of an inhibitor's potency, selectivity, and mechanism of action. The methodologies detailed in this guide represent a robust framework for obtaining high-quality, reproducible data, which is essential for both basic research and the rigorous demands of drug development. The insights gained from such studies not only validate the therapeutic use of existing drugs like Tolfenamic Acid but also pave the way for the rational design of next-generation enzyme inhibitors with improved efficacy and safety profiles.

References

-

Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem. National Center for Biotechnology Information. [Link]

-

What is the mechanism of Tolfenamic Acid? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]

-

Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023-06-26). Drugbank. [Link]

-

Tolfenamic Acid: Uses, Dosage, Side Effects, and More - Comprehensive Guide. RxList. [Link]

-

Tolfenamic acid: Uses, Dosage, Side Effects and ... | MIMS Philippines. MIMS. [Link]

-

Tolfenamic acid: Detailed Review of its Transformative R&D Success. (2023-10-26). Synapse. [Link]

-

Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. National Center for Biotechnology Information. [Link]

-

TOLFENAMIC ACID SUPPRESSES CYTOCHROME P450 2E1 EXPRESSION IN MOUSE LIVER - PMC. National Center for Biotechnology Information. [Link]

-

Drug Discovery and Development for Pain - Translational Pain Research - NCBI. National Center for Biotechnology Information. [Link]

-

Enzyme inhibition and kinetics graphs (article) - Khan Academy. Khan Academy. [Link]

-

An ELISA method to measure inhibition of the COX enzymes - PubMed. National Center for Biotechnology Information. [Link]

-

Prostaglandin - Wikipedia. Wikipedia. [Link]

-

IC50 - Wikipedia. Wikipedia. [Link]

-

Overview on the Discovery and Development of Anti-Inflammatory Drugs | JIR. Journal of Inflammation Research. [Link]

-

2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed. National Center for Biotechnology Information. [Link]

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. Ainfo. [Link]

-

Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders - MDPI. MDPI. [Link]

-

2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

(PDF) Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - ResearchGate. ResearchGate. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - MDPI. MDPI. [Link]

-

IC50 Determination - edX. edX. [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. ResearchGate. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

-

Drug development process: combating pain: 2.4 NSAIDS | OpenLearn - The Open University. OpenLearn. [Link]

-

Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. Journal of the Indian Chemical Society. [Link]

-

The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC. National Center for Biotechnology Information. [Link]

-

Prostaglandin synthesis pathway. PGs originate from the AA released... - ResearchGate. ResearchGate. [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - Diva-portal.org. Diva Portal. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - ResearchGate. ResearchGate. [Link]

-

Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare. MIT OpenCourseWare. [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. YouTube. [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

-

Prostaglandin | Definition, Function, Synthesis, & Facts - Britannica. Britannica. [Link]

-

Prostaglandins : Biosynthesis,function and regulation - YouTube. YouTube. [Link]

Sources

- 1. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugtodayonline.com [drugtodayonline.com]

- 3. tolfenamic acid: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. dovepress.com [dovepress.com]

- 7. Drug development process: combating pain: 2.4 NSAIDS | OpenLearn - Open University [open.edu]

- 8. Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. Prostaglandin - Wikipedia [en.wikipedia.org]

- 10. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IC50 - Wikipedia [en.wikipedia.org]

- 20. courses.edx.org [courses.edx.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Khan Academy [khanacademy.org]

- 23. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 24. TOLFENAMIC ACID SUPPRESSES CYTOCHROME P450 2E1 EXPRESSION IN MOUSE LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-(2-Methylphenoxy)benzoic acid molecular weight and formula

An In-depth Technical Guide to 2-(2-Methylphenoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a diaryl ether and aromatic carboxylic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's fundamental physicochemical properties, a robust and validated synthesis protocol, and its current and potential applications. As a member of the phenoxybenzoic acid class, this molecule is a valuable intermediate in organic synthesis and holds interest for its structural similarities to biologically active compounds, suggesting potential applications in agrochemicals and pharmaceuticals. This guide emphasizes the causality behind experimental choices and provides authoritative references to support the presented data and methodologies.

Physicochemical Properties and Identification

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a benzoic acid moiety linked to a 2-methylphenoxy group via an ether bond. This arrangement of both hydrophilic (carboxylic acid) and hydrophobic (aromatic rings) components dictates its solubility and reactivity profile.

The key identifying and physical properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.25 g/mol | [1] |

| CAS Number | 6325-68-4 | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 133-139 °C | [1] |

| Purity (Typical) | ≥ 99% (HPLC) | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzoic acid ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.4!"]; O1 [label="O", pos="2.9,-0.3!"]; O2 [label="OH", pos="2.9,1.1!"];

// Ether linkage O3 [label="O", pos="-1.5,0.4!"];

// Methylphenoxy ring C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="CH₃", pos="-3.8,-1.2!"];

// Positioning nodes for benzene rings C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"];

C8 [pos="-2,0!"]; C9 [pos="-2.5,0.866!"]; C10 [pos="-3.5,0.866!"]; C11 [pos="-4,0!"]; C12 [pos="-3.5,-0.866!"]; C13 [pos="-2.5,-0.866!"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- O1; C7 -- O2; C4 -- O3; O3 -- C8; C8 -- C9 -- C10 -- C11 -- C12 -- C13 -- C8; C9 -- C14;

// Double bonds (rendered as thicker lines for clarity) edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6; C8 -- C9; C10 -- C11; C12 -- C13; C7 -- O1; }

Caption: 2D Chemical Structure of this compound.

Synthesis and Structural Verification